molecular formula C24H19NO5 B2762411 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 900293-42-7

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B2762411
CAS No.: 900293-42-7
M. Wt: 401.418
InChI Key: HAZZZYSNYMEVJN-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a chromenone-derived benzamide compound characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the chromenone core and a benzamide group at position 2. Chromenones (4H-chromen-4-one derivatives) are oxygen-containing heterocycles with demonstrated biological relevance, including anti-inflammatory, antimicrobial, and anticancer activities. This compound’s structural uniqueness lies in the positioning of substituents on the chromenone ring, distinguishing it from analogs with substitutions on the benzamide moiety.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-19-13-12-16(14-20(19)29-2)21-22(26)17-10-6-7-11-18(17)30-24(21)25-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZZZYSNYMEVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The 3,4-dimethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the benzamide moiety is attached through amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industry: The compound’s unique chemical properties make it a candidate for use in various industrial applications, including as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth. Additionally, its ability to interact with DNA and RNA can contribute to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide with chromenone-benzamide derivatives reported in recent literature. Key factors include substituent positions, physicochemical properties, and spectroscopic data.

Substituent Position and Electronic Effects

  • 3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s): The 3,4-dimethoxyphenyl group is attached to the benzamide moiety (position 2 of chromenone). Melting point: 246°C; Yield: 70%. Key difference: The target compound has the 3,4-dimethoxyphenyl group on the chromenone ring (position 3), altering electronic conjugation and steric interactions compared to 6s.
  • 4-Methoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6p): Methoxy substitution at position 4 of the benzamide ring. Melting point: 227°C; Yield: 89%. Comparison: Electron-donating methoxy groups on the benzamide (6p) vs. chromenone (target) lead to distinct solubility and reactivity profiles.

Halogenated Derivatives

Halogen substituents introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound:

Compound Substituent Melting Point (°C) Yield (%)
4-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide 4-Br (benzamide) 287 93
2-Fluoro-N-(4-oxo-4H-chromen-2-yl)benzamide 2-F (benzamide) 194 40
Target Compound 3,4-Dimethoxy (chromenone) Not reported Not reported
  • Halogenated analogs exhibit higher melting points (e.g., 287°C for 4-Br) due to stronger intermolecular forces (halogen bonding) compared to methoxy-substituted derivatives.

Nitro and Multi-Substituted Derivatives

  • 4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide :

    • Melting point: 323°C; Yield: 78%.
    • Nitro groups significantly increase rigidity and polarity, leading to higher melting points than methoxy-substituted compounds.
  • 2,4-Dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide :

    • Melting point: 252°C; Yield: 25%.
    • Reduced yield suggests steric challenges during synthesis.

Spectroscopic Data Comparison

  • ¹H-NMR Shifts: Methoxy protons in 3,4-dimethoxyphenyl groups typically resonate at δ 3.7–3.9 ppm. Chromenone carbonyl (C=O) protons appear near δ 6.5–8.5 ppm, influenced by substituent positioning.
  • IR Stretching: Methoxy C-O stretches: ~1250 cm⁻¹. Chromenone C=O: ~1660 cm⁻¹.

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Core Structure : Chromen-4-one
  • Substituents : 3,4-dimethoxyphenyl group and a benzamide moiety
  • Molecular Formula : C24_{24}H19_{19}N O5_5
  • CAS Number : 900293-42-7

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes that are crucial for cancer cell proliferation. For instance, it has been shown to interact with kinases involved in cell signaling pathways.
  • Interaction with DNA/RNA : Its ability to bind to nucleic acids may contribute to its therapeutic effects.
  • Anti-inflammatory Activity : The compound potentially modulates inflammatory pathways by inhibiting enzymes such as COX and LOX.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound may act as a potential therapeutic agent against multiple types of cancer.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response:

EnzymeIC50 (µM)Reference
COX-120.0
COX-215.0

This inhibition may help reduce inflammation-related conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
  • Inhibition of Cholinesterases : Another research highlighted its potential as a multi-target inhibitor against cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's .

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